Wtlnsagyllgphavgnhpsfsdknglts-conh2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

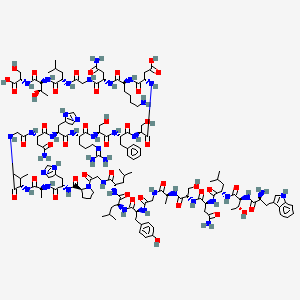

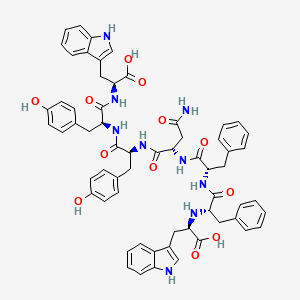

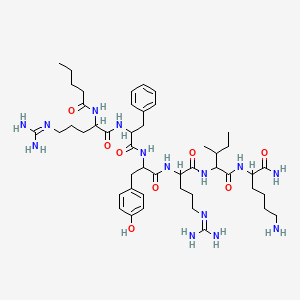

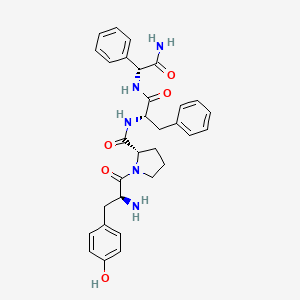

WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 ist ein Peptidligand, der für seine hohe Affinität zu Galaninrezeptoren, insbesondere GalR1 und GalR2, bekannt ist . Diese Verbindung wurde aufgrund ihrer Wechselwirkung mit diesen Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, auf ihre potenziellen therapeutischen Anwendungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird mit Hilfe von Aktivierungsmitteln wie HBTU oder DIC an das harzgebundene Peptid gekoppelt.

Entschützung: Die temporären Schutzgruppen an den Aminosäuren werden mit TFA entfernt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und mittels HPLC gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste, wie Methionin oder Cystein, modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Perameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Standard-SPPS-Reagenzien wie Fmoc-geschützte Aminosäuren und Kupplungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte oder reduzierte Formen des Peptids und verschiedene Analoga mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungsmethoden.

Biologie: Untersuchung seiner Rolle bei der Modulation physiologischer Prozesse durch Galaninrezeptoren.

Medizin: Potenzieller Therapeutikum für Erkrankungen, die Galaninrezeptorwege betreffen, wie z. B. Schmerzen, affektive Störungen und neurodegenerative Erkrankungen.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Galaninrezeptoren, insbesondere GalR1 und GalR2 . Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die die Adenylatcyclase-Aktivität hemmen, was zu reduzierten cAMP-Spiegeln und einer anschließenden Modulation der zellulären Reaktionen führt. Die Wechselwirkung des Peptids mit diesen Rezeptoren beeinflusst verschiedene physiologische Prozesse, darunter Schmerzempfindung, Stimmungsregulation und Neuroprotektion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Wissenschaftliche Forschungsanwendungen

WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating physiological processes through galanin receptors.

Medicine: Potential therapeutic agent for conditions involving galanin receptor pathways, such as pain, mood disorders, and neurodegenerative diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 exerts its effects by binding to galanin receptors, particularly GalR1 and GalR2 . These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to reduced cAMP levels and subsequent modulation of cellular responses. The peptide’s interaction with these receptors influences various physiological processes, including pain perception, mood regulation, and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Galanin: Der natürliche Ligand für Galaninrezeptoren, mit einer ähnlichen Sequenz, aber unterschiedlicher Affinität und Aktivität.

Galanin-Analoga: Modifizierte Peptide mit Substitutionen oder Modifikationen, um die Stabilität, Affinität oder Selektivität zu erhöhen.

Einzigartigkeit

WTLNSAGYLLGPHAVGNHPSFSDKNGLTS-CONH2 ist einzigartig aufgrund seiner hohen Affinität und Selektivität für Galaninrezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung dieser Rezeptoren und ihrer physiologischen Rollen macht. Seine synthetische Natur ermöglicht präzise Modifikationen, um seine Eigenschaften für spezifische Forschungs- oder therapeutische Anwendungen anzupassen.

Eigenschaften

Molekularformel |

C137H207N41O42 |

|---|---|

Molekulargewicht |

3100.4 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C137H207N41O42/c1-64(2)38-84(162-120(203)86(40-66(5)6)163-122(205)88(43-74-31-33-78(185)34-32-74)158-104(189)54-149-112(195)69(11)155-129(212)96(58-179)172-126(209)94(49-103(142)188)167-121(204)87(41-67(7)8)170-134(217)110(71(13)183)176-114(197)80(139)44-75-51-148-81-27-19-18-26-79(75)81)115(198)152-57-107(192)178-37-23-30-100(178)132(215)169-90(45-76-52-145-62-153-76)119(202)156-70(12)113(196)175-109(68(9)10)133(216)151-56-106(191)159-93(48-102(141)187)125(208)165-91(46-77-53-146-63-154-77)124(207)161-83(29-22-36-147-137(143)144)118(201)171-97(59-180)130(213)164-89(42-73-24-16-15-17-25-73)123(206)173-98(60-181)131(214)168-95(50-108(193)194)127(210)160-82(28-20-21-35-138)117(200)166-92(47-101(140)186)116(199)150-55-105(190)157-85(39-65(3)4)128(211)177-111(72(14)184)135(218)174-99(61-182)136(219)220/h15-19,24-27,31-34,51-53,62-72,80,82-100,109-111,148,179-185H,20-23,28-30,35-50,54-61,138-139H2,1-14H3,(H2,140,186)(H2,141,187)(H2,142,188)(H,145,153)(H,146,154)(H,149,195)(H,150,199)(H,151,216)(H,152,198)(H,155,212)(H,156,202)(H,157,190)(H,158,189)(H,159,191)(H,160,210)(H,161,207)(H,162,203)(H,163,205)(H,164,213)(H,165,208)(H,166,200)(H,167,204)(H,168,214)(H,169,215)(H,170,217)(H,171,201)(H,172,209)(H,173,206)(H,174,218)(H,175,196)(H,176,197)(H,177,211)(H,193,194)(H,219,220)(H4,143,144,147)/t69-,70-,71+,72+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,109-,110-,111-/m0/s1 |

InChI-Schlüssel |

UTHJXLJHUIVFLB-TYEKMZLMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)

![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)

![1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B10853808.png)

![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)

![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)